Biochemical Binding Affinity: GSK′963 vs. Necrostatin-1 vs. GSK′962 in Fluorescence Polarization (FP) Assay
In a head-to-head fluorescence polarization (FP) binding assay measuring competition at the ATP-binding pocket of recombinant GST-RIPK1 (1–375), GSK′963 exhibited an IC50 of 29 nM [1]. Under identical assay conditions, Nec-1 displayed an IC50 of approximately 2 μM, representing an ~70-fold reduction in binding affinity relative to GSK′963 [1]. The (R)-enantiomer GSK′962 showed no measurable binding activity in this assay [1]. This establishes GSK′963 as a substantially higher-affinity ligand for RIPK1 at the target engagement level.
| Evidence Dimension | RIPK1 ATP-binding pocket affinity (FP binding assay IC50) |
|---|---|
| Target Compound Data | GSK′963 IC50 = 29 nM |
| Comparator Or Baseline | Nec-1 IC50 = ~2 μM; GSK′962 = no activity |
| Quantified Difference | ~70-fold greater binding affinity for GSK′963 vs. Nec-1; GSK′962 inactive (>1,000-fold separation between enantiomers) |
| Conditions | FP binding assay; GST-RIPK1 (1–375) at 10 nM; fluorescent-labeled ATP-competitive ligand at 5 nM; n=7 for GSK′963, n=52 for Nec-1, n=4 for GSK′962 |
Why This Matters
A 70-fold difference in target binding affinity means GSK′963 achieves near-complete RIPK1 occupancy at concentrations where Nec-1 is functionally ineffective, directly impacting dose selection, target engagement confidence, and the interpretability of downstream signaling readouts.
- [1] Berger SB, Harris P, Nagilla R, Kasparcova V, Hoffman S, Swift B, Dare L, Schaeffer M, Capriotti C, Ouellette M, King BW, Wisnoski D, Cox J, Reilly M, Marquis RW, Bertin J, Gough PJ. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death Discovery. 2015;1:15009. doi:10.1038/cddiscovery.2015.9 View Source
